molecular formula C18H23FN2O3S B12525591 N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide CAS No. 819076-83-0

N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide

Cat. No.: B12525591
CAS No.: 819076-83-0
M. Wt: 366.5 g/mol
InChI Key: NPVAJISDQKFNPM-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a 4-fluorophenoxy group at the para position and a sulfonamide moiety linked to a 2-(diethylamino)ethyl chain. This compound’s structural features align with bioactive sulfonamides, which are widely explored for antimicrobial, anticancer, and anti-inflammatory applications .

Properties

CAS No.

819076-83-0

Molecular Formula

C18H23FN2O3S

Molecular Weight

366.5 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(4-fluorophenoxy)benzenesulfonamide

InChI

InChI=1S/C18H23FN2O3S/c1-3-21(4-2)14-13-20-25(22,23)18-11-9-17(10-12-18)24-16-7-5-15(19)6-8-16/h5-12,20H,3-4,13-14H2,1-2H3

InChI Key

NPVAJISDQKFNPM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the reaction of 4-fluorophenol with chlorosulfonic acid to form 4-fluorophenyl sulfonyl chloride. This intermediate is then reacted with N-(2-diethylaminoethyl)amine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The fluorophenoxy group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related sulfonamide derivatives and their key properties, highlighting differences in substituents, molecular features, and biological activities:

Compound Key Substituents Molecular Weight (g/mol) Biological Activity Reference
N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide 4-Fluorophenoxy, 2-(diethylamino)ethyl sulfonamide Not explicitly reported Hypothesized antimicrobial/anti-inflammatory (based on structural analogs)
4-{[4-(Diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (19) Triazine core, diethylamino, pyridinyl sulfonamide ~520 (estimated) Antimicrobial activity (specific targets not detailed)
2-(Diethylamino)ethyl 4-((3-oxo-3-phenylpropyl)amino)benzoate (2d) Diethylaminoethyl benzoate, 3-phenylpropylamino 408.5 Anti-leishmanial activity (inhibition of Leishmania infantum enzymes)
N-(butan-2-yl)-4-chloro-N-(2-{4-[(4-fluorophenoxy)methyl]-...}benzene-1-sulfonamide 4-Chloro, 4-fluorophenoxymethyl thienopyridine, butan-2-yl ~600 (estimated) Screening compound for undisclosed therapeutic targets
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide 3,4-Dimethoxyphenethyl, 4-methyl sulfonamide 349.4 No explicit bioactivity reported; structural analog for solubility studies

Key Structural and Functional Differences:

Core Structure :

  • The target compound features a simple benzene-sulfonamide scaffold, whereas analogs like 19 incorporate a triazine ring, which may enhance binding to enzymes like dihydrofolate reductase .
  • Compound 2d replaces the sulfonamide with a benzoate ester, altering metabolic stability and target specificity .

The diethylaminoethyl chain is shared with 2d and 19, but its position (N-linked vs. ester-linked) modifies solubility and pharmacokinetics .

Biological Activity :

  • Triazine hybrids (e.g., 19 ) show broad antimicrobial activity, while 2d and related benzoates target Leishmania enzymes, suggesting divergent mechanisms of action .
  • Fluorinated analogs (e.g., 9 ) are often prioritized in drug discovery for enhanced blood-brain barrier penetration or reduced off-target effects .

Research Findings and Implications

  • Solubility and Bioavailability: The diethylaminoethyl group in the target compound and analogs like 2d improves aqueous solubility, critical for oral administration .
  • Metabolic Stability: Fluorinated phenoxy groups (as in the target compound) may resist cytochrome P450-mediated metabolism compared to methoxy or methyl substituents .

Biological Activity

N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as a modulator in various therapeutic contexts. This article provides an overview of its biological activity, including data from relevant studies, case analyses, and insights into its mechanisms of action.

Overview of Sulfonamides

Sulfonamides, commonly referred to as sulfa drugs, were among the first antibiotics developed and have been widely used for their antibacterial properties. They act primarily by inhibiting bacterial folic acid synthesis. However, the derivatives of sulfonamides, such as this compound, have exhibited diverse biological activities beyond their traditional uses.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Carbonic Anhydrase Inhibition : Recent studies have shown that certain sulfonamide derivatives can inhibit carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and CA XII. These enzymes play crucial roles in regulating pH and CO2 transport in tissues, making them attractive targets for cancer therapy .
  • Acetylcholinesterase and Butyrylcholinesterase Inhibition : Some derivatives have demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

In Vitro Studies

  • Cell Viability and Migration : In a study examining the effects of modified sulfonamides on cancer cell lines (e.g., HT-29 and MDA-MB-231), compounds similar to this compound exhibited reduced cell viability under hypoxic conditions. Notably, certain compounds reversed the acidification of the tumor microenvironment and inhibited cell migration .
  • Enzyme Inhibition Potency :
    • The compound's IC50 values for AChE and BuChE were significantly lower than those of standard drugs like donepezil, indicating a strong inhibitory potential. For instance, one analog showed an IC50 of 0.10±0.05μM0.10\pm 0.05\,\mu M for AChE compared to donepezil's 2.16±0.12μM2.16\pm 0.12\,\mu M .

Case Studies

  • Cancer Therapeutics : A case study focused on the application of this compound in treating cancers associated with high CA IX expression. The compound demonstrated significant cytotoxicity against osteosarcoma cells (MG-63), highlighting its potential as a targeted therapy .

Data Summary

Activity Target/Enzyme IC50 Value Reference
Cell Viability ReductionHT-29 CellsNot specified
Migration InhibitionMDA-MB-231 CellsNot specified
AChE InhibitionAChE0.10±0.05μM0.10\pm 0.05\,\mu M
BuChE InhibitionBuChE0.20±0.050μM0.20\pm 0.050\,\mu M

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